硫醇-PEG12-酸

描述

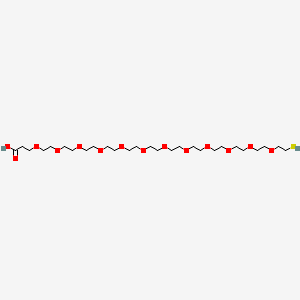

Thiol-PEG12-acid is a PEG-based PROTAC linker . The hydrophilic PEG spacer increases solubility in aqueous media . The thiol group reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold, silver, etc .

Synthesis Analysis

Thiol-PEG12-acid can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis

The molecular weight of Thiol-PEG12-acid is 634.77 . The molecular formula is C27H54O14S . The SMILES representation is O=C(O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS .Chemical Reactions Analysis

The thiol group in Thiol-PEG12-acid reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold, silver, etc . It forms thioether bonds with maleimide and bromoacetate groups and disulfide bonds with other sulfhydryl groups .Physical And Chemical Properties Analysis

Thiol-PEG12-acid is a PEG derivative containing a thiol group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .科学研究应用

1. 纳米粒子稳定化和癌细胞成像

硫醇化合物(包括硫醇封端的聚乙二醇(PEG-SH))在水溶液中稳定金纳米粒子(GNP)方面至关重要。这种稳定化对于生物应用(例如成像癌细胞)至关重要。与其他硫醇化合物相比,硫醇-PEG 修饰的 GNP 表现出优异的稳定性。这些稳定的 GNP 可以与抗体偶联以进行靶向癌细胞成像,展示了在生物测定和癌症诊断中的潜在应用 (Gao 等人,2012)。

2. 增强纳米粒子生物相容性

使用硫醇封端的聚乙二醇对纳米粒子进行 PEG 化可以增强它们的生物相容性,尤其是在生物应用中。硫醇-PEG 涂层可有效减少蛋白质吸附并防止巨噬细胞摄取,这对于改善纳米粒子在生物系统中的药代动力学至关重要。这种涂层方法对设计用于生物应用的金纳米粒子具有重要意义 (Larson 等人,2012)。

3. 生物相容性水凝胶的开发

硫醇-PEG 化合物是用于药物输送和再生医学的生物相容性水凝胶的关键。通过操纵聚合机制,可以针对特定的生物医学应用定制这些水凝胶。这包括改变它们的性质,如溶胀行为和机械强度,使其成为各种医疗应用的通用材料 (Yom-Tov 等人,2016)。

4. 生物材料新型交联剂的合成

硫醇-PEG 化合物用于合成新型交联剂,这对于创建合成细胞外基质水凝胶至关重要。使用硫醇修饰的糖胺聚糖和多肽合成的这些水凝胶具有生物相容性,并支持各种细胞的附着和增殖。这种应用对于组织工程和伤口修复至关重要 (Vanderhooft 等人,2007)。

5. 生物应用的表面改性

硫醇-PEG 化合物促进了各种基材(包括亲水性、金属和疏水性表面)的表面改性。这种改性在生物医学应用(如医疗植入物和诊断设备)中至关重要。该过程涉及将硫醇固定在改性表面上,增强其生物防污能力和细胞粘附特性 (Zhang 等人,2012)。

6. 组织工程和再生医学

通过光点击化学形成的硫醇-PEG 水凝胶,为细胞封装和组织工程提供了一个生物相容性基质。控制凝胶性能(如降解速率和机械强度)的能力允许为各种组织工程应用创建定制的环境 (Shih & Lin,2012)。

7. 药物递送系统

硫醇-PEG12-酸化合物在工程化药物递送系统中发挥着重要作用。例如,使用硫醇-环氧点击化学工程化的基于 PEG 的水凝胶可以封装和控制治疗剂(如 siRNA)的释放,用于人间充质干细胞中的成骨。该应用对于开发先进的组织再生策略具有重要意义 (Huynh 等人,2018)。

作用机制

Target of Action

Thiol-PEG12-acid is a PEG-based PROTAC linker . The primary targets of Thiol-PEG12-acid are proteins that can be selectively degraded by the ubiquitin-proteasome system within cells . The compound contains a thiol group that reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver .

Mode of Action

Thiol-PEG12-acid operates by joining two essential ligands, crucial for forming PROTAC molecules . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . Thiol-PEG12-acid exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathways affected by Thiol-PEG12-acid involve the ubiquitin-proteasome system . This system is crucial for the degradation of intracellular proteins, thus playing a significant role in maintaining the balance of protein synthesis and degradation in cells .

Pharmacokinetics

Thiol-PEG12-acid, being a PEG-based compound, exhibits certain pharmacokinetic properties. The hydrophilic PEG spacer increases solubility in aqueous media . This property can enhance the bioavailability of the compound.

Result of Action

The result of Thiol-PEG12-acid’s action is the selective degradation of target proteins . By leveraging the ubiquitin-proteasome system, it can induce the degradation of specific proteins within cells . This can have various molecular and cellular effects depending on the specific proteins targeted.

Action Environment

The action of Thiol-PEG12-acid can be influenced by various environmental factors. For instance, the reactivity of the thiol group with maleimide, OPSS, vinylsulfone, and transition metal surfaces can be affected by factors such as pH and temperature . Furthermore, the hydrophilic PEG spacer’s ability to increase solubility in aqueous media can also be influenced by the characteristics of the media, such as its ionic strength .

未来方向

生化分析

Biochemical Properties

The thiol group at one end of Thiol-PEG12-acid forms dative bonds with gold and thioether bonds with maleimide and bromoacetate groups . It can also form disulfide bonds with other sulfhydryl groups . The propionic acid group at the opposite end can react with amines to form amide bonds .

Cellular Effects

The hydrophilic PEG spacer in Thiol-PEG12-acid increases its solubility in aqueous media This property allows it to interact with various types of cells and cellular processes

Molecular Mechanism

Thiol-PEG12-acid exerts its effects at the molecular level through its binding interactions with biomolecules . The thiol group can form bonds with maleimide, bromoacetate groups, and other sulfhydryl groups . The propionic acid group can react with amines to form amide bonds .

Metabolic Pathways

Thiol-PEG12-acid is involved in various metabolic pathways due to its ability to form bonds with different biomolecules

属性

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H54O14S/c28-27(29)1-2-30-3-4-31-5-6-32-7-8-33-9-10-34-11-12-35-13-14-36-15-16-37-17-18-38-19-20-39-21-22-40-23-24-41-25-26-42/h42H,1-26H2,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDURFKNRMLTLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H54O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2211174-73-9 | |

| Record name | Carboxy-PEG12-C2-Thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1-Chloro-2,2-dimethylcyclopropyl)thio]benzene](/img/structure/B3023969.png)

![[(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene](/img/structure/B3023970.png)

![7'-chloro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3023974.png)